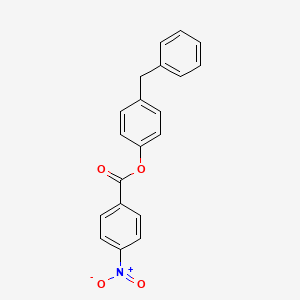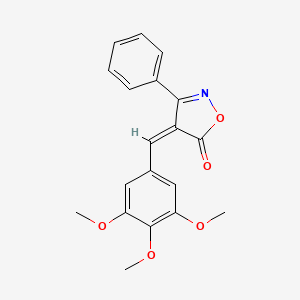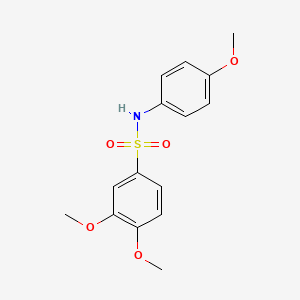
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide, also known as MPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been found to exhibit numerous biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Mécanisme D'action
The mechanism of action of N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide involves its binding to the active site of carbonic anhydrase, thereby inhibiting its activity. This leads to a decrease in the production of bicarbonate ions, which are important in the regulation of pH in the body. The inhibition of carbonic anhydrase has also been shown to have anti-inflammatory effects, making N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide a potential therapeutic agent for inflammatory diseases.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide has been found to exhibit numerous biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, it has been shown to inhibit the activity of other enzymes such as urease and cholinesterase. It has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide has several advantages as a tool for scientific research. It is a relatively inexpensive compound that is easy to synthesize. It has also been found to be stable under a variety of conditions, making it suitable for use in a wide range of experiments. However, N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide has some limitations. Its solubility in water is relatively low, which can make it difficult to work with in aqueous solutions. Additionally, its inhibition of carbonic anhydrase can lead to changes in pH, which may affect the results of experiments.
Orientations Futures
There are several potential future directions for research on N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide. One area of interest is the development of new therapeutic agents based on its inhibition of carbonic anhydrase. Another area of research is the exploration of its potential as an antimicrobial agent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide and its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide involves the reaction of 6-methyl-2-pyridineamine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide as a yellow crystalline solid. The yield of the reaction can be improved by using a solvent such as dichloromethane or chloroform.
Applications De Recherche Scientifique
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body. This inhibition has been shown to have potential applications in the treatment of diseases such as glaucoma and epilepsy.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-9-3-2-4-12(13-9)14-20(18,19)11-7-5-10(6-8-11)15(16)17/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWKTNXKKSBWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201627 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
![[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)




![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)

![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)
![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)

![4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5811371.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)
